Scandium phosphate

First-principles calculation Density-functional theory Electronic structure

Sourcing ScPO₄ with verified phase purity is a common bottleneck for optical materials research. This compound resolves that challenge with a unique XANES fingerprint for quality assurance. Key differentiators: (1) Provides a 5.7% higher static dielectric constant (ε=2.03) than LaPO₄ for microelectronic design. (2) Delivers a predictably higher refractive index than LnPO₄ series for precision optical coatings. (3) Supports rational dopant tuning via a stronger crystal field compared to YPO₄ or LuPO₄.

Molecular Formula O4PSc
Molecular Weight 139.927 g/mol
CAS No. 15123-98-5
Cat. No. B080247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium phosphate
CAS15123-98-5
Molecular FormulaO4PSc
Molecular Weight139.927 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Sc+3]
InChIInChI=1S/H3O4P.Sc/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3
InChIKeyDYRWWVFQQONJJK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium Phosphate (ScPO₄) Core Characteristics


Scandium phosphate (ScPO₄, CAS 15123-98-5) is an inorganic orthophosphate compound crystallizing in the tetragonal zircon (xenotime) structure type [1]. This structural family is shared with the orthophosphates of yttrium and the heavier lanthanides (Tb through Lu) [1]. As a wide band-gap material (approximately 4.4 eV, with density-functional theory calculations reporting 4.531 eV) [2][3], ScPO₄ exhibits high thermal and chemical stability [1]. Its combination of optical transparency, birefringence, and structural robustness underpins its primary applications as a host matrix for luminescent materials (phosphors) and scintillators [1][3].

S Zircon-type (xenotime) crystal structure – isostructural with YPO₄ and heavy lanthanide orthophosphates
W Wide band-gap optical host matrix for phosphor and scintillator design
T High thermal and chemical stability supports demanding deposition and operation conditions

Why Scandium Phosphate Is Irreplaceable


While ScPO₄ shares the same zircon-type crystal structure as YPO₄ and the heavier lanthanide orthophosphates (LnPO₄, Ln = Tb to Lu), its substantially smaller cationic radius (Sc³⁺) fundamentally alters its electronic and optical behavior [1][2]. This size difference leads to a stronger crystal field around the metal site, which in turn influences dopant ion luminescence, modifies the material's electronic band gap, and produces a measurably different refractive index profile [3][4]. Consequently, substituting YPO₄ for ScPO₄ in an optical coating or phosphor application will result in an unintended shift in optical performance that cannot be compensated for by simple compositional adjustments [4][5]. The following quantitative evidence details these critical performance differentiators.

Cationic radius Smaller Sc³⁺ radius strengthens crystal field; replacing with YPO₄ may alter dopant emission and energy transfer.
Band gap offset Reported narrower band gap vs. LaPO₄ changes electronic landscape; optical activation pathways may not transfer directly.
Refractive index Measured ranking n(ScPO₄) > n(LnPO₄) > n(YPO₄) means index-sensitive designs cannot swap YPO₄ without re-optimization.

Scandium Phosphate Performance Differentiation


Electronic Band Gap vs. LaPO₄

First-principles density-functional theory (DFT) calculations reveal that ScPO₄ possesses a significantly smaller electronic band gap compared to LaPO₄ [1]. The calculated band gap for ScPO₄ is 4.531 eV, whereas LaPO₄ exhibits a band gap of 5.646 eV, representing a 1.115 eV (19.7%) reduction [1]. This difference is attributed to the contribution of Sc-3d states to the conduction band minimum, as opposed to La-5d states in LaPO₄ [1]. This electronic structure distinction directly impacts the material's suitability as a host for specific luminescent activator ions, as the energy transfer pathways and potential for non-radiative relaxation differ substantially.

Electronic Band Gap vs. LaPO₄
Head-to-head
ScPO₄ 4.531 eV / LaPO₄ 5.646 eV
Supports distinct electronic environment for dopant activation.
DFT plane-wave pseudopotential calculation.
First-principles calculation Density-functional theory Electronic structure Band gap engineering

Static Dielectric Constant vs. LaPO₄

The same DFT study that compared band gaps also calculated the static dielectric constants of ScPO₄ and LaPO₄ [1]. ScPO₄ exhibits a static dielectric constant (ε) of 2.03, which is larger than the 1.92 calculated for LaPO₄ [1]. This 5.7% increase indicates a higher polarizability for the scandium-based phosphate system [1]. This parameter is critical for applications involving electromagnetic field interactions, such as dielectric layers, optical waveguides, and coatings where the material's response to an applied electric field governs performance.

Static Dielectric Constant vs. LaPO₄
Head-to-head
ScPO₄ ε = 2.03 / LaPO₄ ε = 1.92
Higher polarizability may support dielectric or coating selection.
DFT first-principles calculation.
Dielectric properties First-principles calculation Optical materials Polarizability

Refractive Index vs. YPO₄ and LnPO₄

Spectroscopic ellipsometry measurements across the visible spectrum (270–850 nm) demonstrate that the refractive index of ScPO₄ is consistently and measurably distinct from its isostructural analogs [1]. Specifically, the refractive indices of ScPO₄ were found to be larger than those of the rare-earth orthophosphates (LnPO₄, Ln = Tb, Dy, Ho, Er, Tm, Yb, Lu), while YPO₄ exhibited refractive indices that were smaller than the rare-earth orthophosphates [1]. While precise numerical values across the spectrum are provided in the source, the key quantitative finding is the clear, consistent ranking: n(ScPO₄) > n(LnPO₄) > n(YPO₄) [1]. All materials are highly birefringent, with Δn = n₀ − nₑ ≈ 0.18–0.22 [1].

Refractive Index vs. YPO₄ and LnPO₄
Head-to-head
n(ScPO₄) > n(LnPO₄) > n(YPO₄)
Enables refractive index differentiation in optical design.
Spectroscopic ellipsometry 270–850 nm.
Refractive index Ellipsometry Optical coating Birefringence

Crystal-Field Strength vs. YPO₄ and LuPO₄

Electron paramagnetic resonance (EPR) studies on flux-grown single crystals of ScPO₄, YPO₄, and LuPO₄ reveal that the crystal field experienced by dopant ions is significantly stronger in the ScPO₄ host [1]. The crystal-field splittings were measured and found to be largest for the ScPO₄ host and smallest for the YPO₄ host, with LuPO₄ intermediate [1]. This finding is a direct consequence of the smaller Sc³⁺ ionic radius, which results in a shorter metal-oxygen bond distance and thus a more intense electrostatic field at the dopant site [1]. The stronger crystal field directly modulates the energy level splitting of luminescent activator ions, altering emission wavelengths, lifetimes, and quantum efficiencies.

Crystal-Field Strength vs. YPO₄ and LuPO₄
Head-to-head
Largest in ScPO₄, smallest in YPO₄
Stronger crystal field may enable dopant emission tuning.
EPR on flux-grown single crystals.
Crystal field splitting Electron paramagnetic resonance Dopant site engineering Luminescence tuning

Sc K-Edge XANES Fingerprint

Scandium K-edge X-ray absorption near-edge structure (XANES) spectroscopy provides a unique, compound-specific spectral fingerprint that can be used for materials identification and quality assurance [1]. A comparative study of ScPO₄·2H₂O, Sc₂O₃, and the silicate garnet Ca₃Sc₂Si₃O₁₂ revealed distinct pre-edge features in the XANES spectra that are directly related to the local crystallographic environment of the Sc³⁺ ion [1]. Critically, analysis of these pre-edge features enabled a first estimate of the crystal-field splitting energy for Sc³⁺ in these compounds, which was determined to be approximately 1.5 eV for the phosphate [1]. This value is inaccessible by other spectroscopic methods and serves as a direct, quantifiable metric of the Sc³⁺ coordination environment [1].

Sc K-Edge XANES Fingerprint
Method context
Crystal-field splitting ≈ 1.5 eV for ScPO₄·2H₂O
Provides phase-specific quality control benchmark.
Sc K-edge XANES; pre-edge features unique to phosphate.
XANES spectroscopy Crystal field splitting Scandium coordination chemistry Materials characterization

Scandium Phosphate Validated Applications


Host Matrix for Tailored Luminescence and Scintillation

ScPO₄ is preferentially selected over isostructural YPO₄ or LuPO₄ as a host matrix for phosphor and scintillator applications when a stronger crystal field is required to tune dopant ion emission. The established stronger crystal-field splitting in ScPO₄ compared to YPO₄ and LuPO₄ [1] provides a distinct advantage for achieving specific spectral outputs. This is further supported by its unique electronic band gap (4.531 eV) [2] and ability to support efficient multicolor luminescence from co-doped activators like Tb³⁺/Yb³⁺ [3]. The predictable, quantifiable difference in crystal-field strength [1] allows for rational materials design rather than empirical trial-and-error when choosing between ScPO₄ and its yttrium or lutetium analogs.

High-Refractive-Index Component in Optical Coatings

For optical coating designs requiring a higher refractive index than standard rare-earth orthophosphates (LnPO₄), ScPO₄ is the material of choice. Spectroscopic ellipsometry has definitively shown that ScPO₄ possesses a refractive index profile that is larger than the LnPO₄ series, whereas YPO₄ provides a smaller index [4]. This quantitative ranking enables precise engineering of antireflection layers, waveguides, and other optical elements where even minor index variations (<0.1) can critically impact device performance.

Dielectric Layer for Enhanced Polarization

In applications requiring a dielectric material with a higher static dielectric constant among orthophosphate options, ScPO₄ (ε = 2.03) is demonstrably superior to LaPO₄ (ε = 1.92) [5]. This 5.7% difference in polarizability, confirmed by first-principles calculations, is significant for the design of capacitors, gate dielectrics, and other microelectronic components where maximizing charge storage capacity per unit volume is a primary procurement criterion.

Quality Control via XANES Fingerprinting

The procurement and utilization of ScPO₄ can be supported by a unique analytical fingerprint for quality assurance. Sc K-edge XANES spectroscopy reveals compound-specific pre-edge features that are not shared with other scandium compounds like Sc₂O₃ or Sc-garnets [6]. Furthermore, the estimated crystal-field splitting energy of ~1.5 eV for ScPO₄·2H₂O provides a rare, quantifiable benchmark for the Sc³⁺ coordination environment [6]. This enables researchers and quality control labs to verify phase purity and confirm the intended chemical environment of the scandium site, a capability not readily available for many alternative scandium sources.

Application
Selection Property
Validation Focus
Phosphor and scintillator host matrix
Crystal-field splitting magnitude
Dopant emission tuning and spectral output
High-refractive-index optical coating
Refractive index profile (ScPO₄ > LnPO₄)
Optical design and phase-matching targets
Dielectric layer with higher polarizability
Static dielectric constant (ε)
Polarization and charge storage behavior
Quality control via XANES fingerprint
Sc K-edge pre-edge features and splitting energy
Phase purity and Sc³⁺ site environment verification

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